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Compound of Interest

Compound Name: Sulfo-Cy3 hydrazide

Cat. No.: B12387311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of Sulfo-
Cy3 hydrazide in cell imaging applications. Sulfo-Cy3 hydrazide is a bright, water-soluble

fluorescent dye that specifically reacts with aldehyde and ketone groups, making it an excellent

tool for labeling glycans on the cell surface.

Introduction
Sulfo-Cy3 hydrazide is a derivative of the cyanine dye Cy3, featuring a hydrazide functional

group. This group readily forms a stable covalent bond with carbonyls (aldehydes and

ketones). In cell imaging, this reactivity is primarily utilized to label glycoproteins. Cell surface

glycans can be mildly oxidized to generate aldehyde groups, which then serve as targets for

covalent labeling with Sulfo-Cy3 hydrazide. This method allows for specific visualization of the

cellular glycocalyx. The additional sulfonic acid groups on the dye ensure high water solubility,

making it ideal for biological applications.

Product Information
Table 1: Physicochemical Properties of Sulfo-Cy3 Hydrazide
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Property Value

Molecular Weight ~630.78 g/mol

Excitation Maximum (λex) ~554 nm

Emission Maximum (λem) ~568 nm

Solubility High in water and aqueous buffers

Reactive Group Hydrazide (-NHNH2)

Target Aldehydes and Ketones

Application: Cell Surface Glycan Labeling
The primary application of Sulfo-Cy3 hydrazide in cell imaging is the visualization of cell

surface glycoproteins. This is achieved through a two-step process:

Oxidation: Mild oxidation of cell surface glycans (specifically sialic acid residues) with sodium

periodate (NaIO₄) generates reactive aldehyde groups.

Labeling: The hydrazide group of Sulfo-Cy3 hydrazide reacts with the newly formed

aldehydes, resulting in a stable hydrazone linkage and fluorescently labeled cell surface

glycans.

This method is compatible with both live and fixed cells and can be used for various imaging

modalities, including fluorescence microscopy and flow cytometry.

Experimental Protocols
Protocol 1: Fluorescent Labeling of Cell Surface
Glycans on Live Cells
This protocol describes the labeling of live, adherent cells. The protocol can be adapted for

suspension cells by performing the incubation and washing steps in microcentrifuge tubes.

Materials:

Adherent cells cultured on glass-bottom dishes or coverslips
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Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4

Sodium periodate (NaIO₄)

Sulfo-Cy3 hydrazide

Anhydrous Dimethyl Sulfoxide (DMSO)

Complete cell culture medium

Quenching solution (e.g., 1 mM glycerol or 50 mM glycine in PBS)

Procedure:

Cell Preparation:

Culture cells to the desired confluency (typically 70-80%) on a glass-bottom dish or

coverslip.

Gently wash the cells twice with ice-cold PBS, pH 6.5.

Oxidation:

Prepare a fresh 1-2 mM solution of sodium periodate in ice-cold PBS, pH 6.5.

Add the sodium periodate solution to the cells and incubate for 15-20 minutes on ice in the

dark.

Note: The optimal concentration of sodium periodate may vary depending on the cell type

and should be determined empirically.

Quenching and Washing:

Remove the sodium periodate solution.

Wash the cells once with quenching solution and incubate for 5 minutes on ice to quench

any unreacted periodate.

Wash the cells three times with ice-cold PBS, pH 7.4.
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Labeling with Sulfo-Cy3 Hydrazide:

Prepare a stock solution of Sulfo-Cy3 hydrazide in DMSO (e.g., 10 mM).

Dilute the Sulfo-Cy3 hydrazide stock solution in PBS, pH 7.4 to the desired final

concentration. A starting concentration of 1-10 µM is recommended.[1] For protocols that

include washing steps, a concentration of 10 µM can be used, while for no-wash protocols,

a lower concentration of 1 µM is advisable.[1]

Add the Sulfo-Cy3 hydrazide solution to the cells and incubate for 30-60 minutes at room

temperature, protected from light.

Washing:

Remove the Sulfo-Cy3 hydrazide solution.

Wash the cells three to five times with PBS, pH 7.4 to remove unbound dye.

Imaging:

Replace the wash buffer with fresh, pre-warmed complete cell culture medium or an

appropriate imaging buffer.

Image the cells using a fluorescence microscope with appropriate filter sets for Cy3

(Excitation: ~550 nm, Emission: ~570 nm).

Protocol 2: Fluorescent Labeling of Cell Surface
Glycans on Fixed Cells
This protocol is for labeling fixed cells. Fixation should be performed prior to the oxidation step.

Materials:

Cells cultured on coverslips

Phosphate-Buffered Saline (PBS), pH 7.4

Fixative (e.g., 4% paraformaldehyde in PBS)
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Quenching solution for fixation (e.g., 100 mM glycine or ammonium chloride in PBS)

Sodium periodate (NaIO₄)

Sulfo-Cy3 hydrazide

Anhydrous Dimethyl Sulfoxide (DMSO)

Mounting medium

Procedure:

Cell Fixation:

Wash cells twice with PBS, pH 7.4.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Quench the fixation by incubating with 100 mM glycine or ammonium chloride in PBS for

10 minutes.

Wash the cells three times with PBS.

Oxidation:

Follow steps 2 and 3 from Protocol 1 (Oxidation and Quenching).

Labeling with Sulfo-Cy3 Hydrazide:

Follow step 4 from Protocol 1 (Labeling with Sulfo-Cy3 Hydrazide). A concentration range

of 1-10 µM is a good starting point.[1]

Washing:

Follow step 5 from Protocol 1 (Washing).

Mounting and Imaging:
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Mount the coverslip onto a microscope slide using an appropriate mounting medium.

Image the cells using a fluorescence microscope with Cy3 filter sets.

Quantitative Data Summary
Table 2: Recommended Starting Concentrations for Cell Surface Glycan Labeling

Parameter Recommended Range Notes

Sodium Periodate (NaIO₄) 1-2 mM

Higher concentrations may

lead to cell damage. Optimize

for each cell type.

Sulfo-Cy3 Hydrazide 1-50 µM

Start with 1-10 µM and

optimize. A concentration of 50

µM has been reported for

some applications.

Oxidation Time 15-20 minutes
Longer times may be

detrimental to live cells.

Labeling Time 30-60 minutes

Longer incubation may

increase signal but also

background.

Visualizations

Cell Preparation Oxidation Labeling Imaging

Culture Cells Wash with PBS (pH 6.5) Add Sodium Periodate Incubate (15-20 min, on ice) Quench & Wash Add Sulfo-Cy3 Hydrazide (1-10 µM) Incubate (30-60 min, RT) Wash to Remove Unbound Dye Fluorescence Microscopy
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Caption: Experimental workflow for cell surface glycan labeling.
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Caption: Reaction mechanism for labeling cell surface glycans.

Troubleshooting
Table 3: Common Problems and Solutions
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Problem Possible Cause Suggested Solution

High Background

- Excess dye concentration.-

Inadequate washing.-

Autofluorescence of cells.

- Titrate Sulfo-Cy3 hydrazide

concentration to find the

optimal balance between

signal and background.-

Increase the number and

duration of washing steps.-

Include an unstained control to

assess autofluorescence. If

high, consider using a

quenching agent like sodium

borohydride after fixation.

Low or No Signal

- Inefficient oxidation.- Low

concentration of Sulfo-Cy3

hydrazide.- Insufficient number

of target glycans.

- Ensure the sodium periodate

solution is freshly prepared.-

Increase the concentration of

Sulfo-Cy3 hydrazide or the

incubation time.- Verify that the

cell type expresses a sufficient

amount of sialylated

glycoproteins.

Photobleaching
- High excitation light intensity.-

Long exposure times.

- Reduce the laser power or

illumination intensity.- Minimize

exposure time during image

acquisition.- Use an anti-fade

mounting medium for fixed

cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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